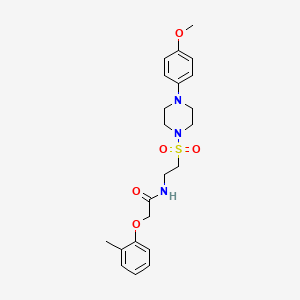![molecular formula C19H17NO3 B2498509 6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione CAS No. 312518-86-8](/img/structure/B2498509.png)
6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions, highlighting the intricacy of creating compounds like 6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione. For instance, reactions of azine phosphoranes with benzalphthalide under specific conditions can lead to various heterocyclic compounds, demonstrating the diverse synthetic pathways available for similar structures (Schweizer et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be elucidated using techniques such as X-ray crystallography, NOE experiments, and NMR spectroscopy. These techniques confirm the configuration of the molecules and provide insight into their structural characteristics, essential for understanding their chemical behavior and reactivity (Schweizer et al., 1993).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their molecular structure. For example, the presence of specific functional groups can dictate the reactivity of the compound towards various chemical agents, impacting its utility in synthetic chemistry and potential applications in material science or pharmaceuticals. The preparation methods and the resultant products' structural elucidation provide valuable insights into their chemical properties and reactivity patterns.
Physical Properties Analysis
Heterocyclic compounds similar to this compound exhibit a range of physical properties that can be analyzed using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). These properties, such as phase transition temperatures and mesomorphic behavior, are critical for applications in liquid crystal technology and materials science (Yeap et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
Research in this area has focused on the synthesis and spectral characterization of compounds similar to "6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione", exploring their chemical properties and structures. For instance, Mahmoud et al. (2012) worked on the synthesis and spectral characterization of some phthalazinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012). Furthermore, the synthesis and characterization of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings have been explored, indicating the potential for creating materials with unique properties (Yeap, Mohammad, & Osman, 2012).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to "this compound". Molinari et al. (2015) discussed the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives and their in vitro antiproliferative evaluation, suggesting their potential as anticancer agents (Molinari, Oliva, Arismendi-Macuer, et al., 2015). Additionally, Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine, studying their spectral, antibacterial properties, and indicating their significant antibacterial activity (Abbas, Hanoon, Abbas, Hussein, & Radhi, 2020).
Liquid Crystal Research
Research into the synthesis, characterization, and theoretical study of liquid crystal compounds containing oxazepine cores, as conducted by Mohammad, Yeap, and Osman (2015), explores the structural and mesomorphic behaviors of these compounds. Their work demonstrates the impact of molecular structure on liquid crystalline properties, offering insights into the design of materials with specific phase behaviors (Mohammad, Yeap, & Osman, 2015).
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)20(18)12-13-6-5-11-23-13/h1-4,7-10,13H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXNAQPMENKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
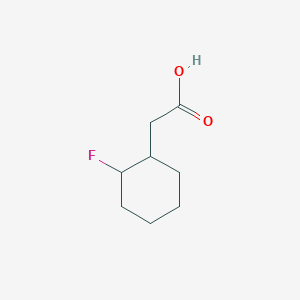
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
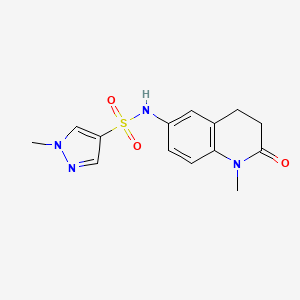

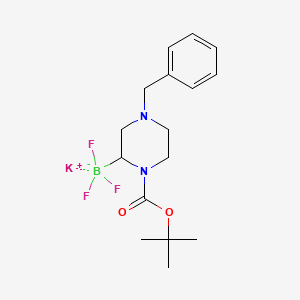
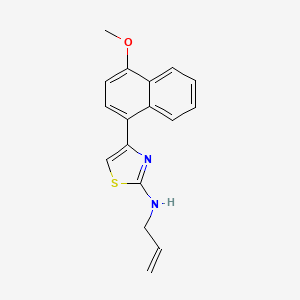

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)


